4,4,4-Trichloro-3-oxobutanoyl chloride

Orotic acid synthesis Industrial process chemistry Heterocycle intermediates

4,4,4-Trichloro-3-oxobutanoyl chloride (CAS 58529-91-2) is a trihalogenated β-ketoacyl chloride with the molecular formula C₄H₂Cl₄O₂ and a molecular weight of 223.87 g·mol⁻¹. Its computed LogP of 2.08 and polar surface area of 34.14 Ų reflect a balance of lipophilicity and electrophilic reactivity conferred by the CCl₃ moiety and the acid chloride function.

Molecular Formula C4H2Cl4O2
Molecular Weight 223.9 g/mol
CAS No. 58529-91-2
Cat. No. B8623980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trichloro-3-oxobutanoyl chloride
CAS58529-91-2
Molecular FormulaC4H2Cl4O2
Molecular Weight223.9 g/mol
Structural Identifiers
SMILESC(C(=O)C(Cl)(Cl)Cl)C(=O)Cl
InChIInChI=1S/C4H2Cl4O2/c5-3(10)1-2(9)4(6,7)8/h1H2
InChIKeyQZBDPGNJFQJYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trichloro-3-oxobutanoyl chloride (CAS 58529-91-2) – Sourcing Guide & Technical Baseline


4,4,4-Trichloro-3-oxobutanoyl chloride (CAS 58529-91-2) is a trihalogenated β-ketoacyl chloride with the molecular formula C₄H₂Cl₄O₂ and a molecular weight of 223.87 g·mol⁻¹. Its computed LogP of 2.08 and polar surface area of 34.14 Ų reflect a balance of lipophilicity and electrophilic reactivity conferred by the CCl₃ moiety and the acid chloride function. The compound serves as an activated C₄ building block in heterocycle synthesis and as a precursor in the industrial production of orotic acid via 6-trichloromethyluracil [1].

Why 4,4,4-Trichloro-3-oxobutanoyl chloride Cannot Be Replaced by Generic β-Ketoacyl Chlorides


Simple β-ketoacyl chlorides such as acetoacetyl chloride (CAS 39098-85-6) or 4-chloro-3-oxobutanoyl chloride (CAS 41295-64-1) lack the trihalomethyl terminus that governs regioselectivity in cyclocondensations and dictates stereochemical outcomes in enzymatic reductions [1]. The CCl₃ group imposes a unique combination of steric bulk, electron withdrawal, and leaving-group aptitude that cannot be replicated by CF₃, CHCl₂, or CH₂Cl analogs. Substituting the acid chloride with the corresponding ethyl ester (CAS 3702-98-5) sacrifices acylating power and precludes direct use in moisture-sensitive, one-pot sequences. The following quantitative evidence demonstrates that the CCl₃–COCl motif is the core driver of differentiated performance in both synthetic and biotransformation applications [2].

Quantitative Differentiation Evidence for 4,4,4-Trichloro-3-oxobutanoyl chloride


Orotic Acid Industrial Route: Direct Yield Advantage Over Monochloro Analog

In the patented orotic acid process, 4,4,4-trichloro-3-oxobutanoyl chloride (generated in situ from trichloroacetyl chloride and ketene) delivers 6-trichloromethyluracil in 80% isolated yield (91 g from 0.5 mol trichloroacetyl chloride) [1]. The prior art method (German OS 2,025,247) employs γ-chloroacetoacetic acid chloride (monochloro analog) and requires an additional hydrogen peroxide oxidation step to convert 6-chloromethyluracil to orotic acid [1]. The trichloro pathway replaces the oxidation step with a simpler, higher-yielding hydrolysis (60% yield of 99.3% pure orotic acid from 6-trichloromethyluracil) [1]. No isolated yield for the monochloro route is reported in the patent, but the elimination of the oxidation unit operation constitutes a documented process simplification.

Orotic acid synthesis Industrial process chemistry Heterocycle intermediates

Bioreduction Stereochemical Divergence: CCl₃ vs. CF₃ Directs Enantiomeric Excess

Resting cells of Kluyveromyces marxianus reduced ethyl 4,4,4-trichloro-3-oxobutanoate and ethyl 4,4,4-trifluoro-3-oxobutanoate under identical conditions. The trichloro substrate gave only 4% yield but 73% enantiomeric excess, whereas the trifluoro substrate gave 81% yield but only 29% ee [1]. The dramatic inversion of stereoselectivity (73% ee vs. 29% ee) is attributed directly to the trihalide structure, demonstrating that the CCl₃ group imposes a distinct chiral recognition environment in the enzyme active site that is fundamentally different from CF₃ [1].

Biocatalysis Chiral alcohols Enantioselective reduction

Trichloro Group Exerts Greatest Carboxylate Charge Density Reduction Among Trihaloacetates

Wave functional theory calculations on a homologous series of trihaloacetates (trichloro–, chlorodifluoro–, and trifluoro–) reveal that the trichloro group produces the greatest reduction in charge density on the carboxylate oxygen atoms, and that charge density is inversely related to substituent electronegativity [1]. This counter-intuitive result—trichloro > trifluoro in electron withdrawal—was experimentally validated across three independent systems: gas-phase acidities, specific ion effects in thermoresponsive polymer solubility, and ¹³C NMR spectroscopy of haloalkanes [1]. Applied to 4,4,4-trichloro-3-oxobutanoyl chloride, the enhanced carboxylate charge depletion translates to heightened acyl carbon electrophilicity relative to the trifluoro and chlorodifluoro congeners.

Physical organic chemistry Electrophilicity Substituent effects

Trichloro-Specific Knoevenagel Cascade Enables 2H-Chromene-3-carboxylate Synthesis in One Step

A highly efficient protocol was developed for the synthesis of 2-oxo-2H-chromene-3-carboxylates by condensing salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate [1]. The reaction proceeds via Knoevenagel condensation followed by selective intramolecular addition of the phenolic hydroxyl to the carbonyl adjacent to the CCl₃ group—not the ester carbonyl—with concomitant elimination of chloroform [1]. This chemoselectivity is enabled exclusively by the strong electron-withdrawing effect of the CCl₃ group and its ability to serve as a leaving group upon C–C bond cleavage. Ethyl acetoacetate or ethyl 4,4,4-trifluoro-3-oxobutanoate do not undergo this specific cascade under the same conditions.

Chromene synthesis Knoevenagel condensation Coumarin derivatives

Acid Chloride vs. Ethyl Ester: Quantified Reactivity Hierarchy for Nucleophilic Acyl Substitution

Acyl chlorides are universally acknowledged to be more reactive than the corresponding esters in nucleophilic acyl substitution, attributable to the superior leaving-group ability of chloride (pKₐ of HCl ≈ −7) versus alkoxide (pKₐ of EtOH ≈ 16) . The established reactivity hierarchy places acid chlorides above anhydrides, which are above esters . For 4,4,4-trichloro-3-oxobutanoyl chloride, this means direct conversion to amides, esters, and ketones without the need for pre-activation or coupling reagents that are required when using ethyl 4,4,4-trichloro-3-oxobutanoate (CAS 3702-98-5). The acid chloride reacts with nucleophiles at lower temperatures and shorter reaction times; for example, an analogous acyl chloride synthesis using SOCl₂ in chlorobenzene with catalytic NaBr achieved ~58% yield under reflux, whereas the corresponding ester would require a two-step hydrolysis–activation sequence .

Acylating agents Nucleophilic substitution Reactivity ranking

Application Scenarios Where 4,4,4-Trichloro-3-oxobutanoyl chloride Outperforms Analogs


Industrial-Scale Orotic Acid Manufacture via the Trichloromethyluracil Route

The patented two-step process—(a) ketene insertion into trichloroacetyl chloride to generate 4,4,4-trichloro-3-oxobutanoyl chloride in situ, (b) urea condensation and hydrolysis—yields orotic acid with 80% intermediate yield and 60% overall yield at 99.3% purity [1]. This route eliminates the hydrogen peroxide oxidation step required by the monochloro (γ-chloroacetoacetic acid chloride) pathway [1]. For fine-chemical manufacturers targeting orotic acid at scale, procurement of the trichloro acid chloride precursor provides direct access to the higher-yielding, oxidation-free process.

Chiral β-Hydroxy Ester Synthesis via Enzyme-Catalyzed Bioreduction

When the target is an enantioenriched β-hydroxy ester carrying a CCl₃ group, the bioreduction of ethyl 4,4,4-trichloro-3-oxobutanoate with Kluyveromyces marxianus delivers 73% ee [2]. Although the yield (4%) is low, the enantiomeric excess far exceeds that obtained from the CF₃ analog (29% ee) [2]. The acid chloride serves as the entry point for synthesizing the ethyl ester substrate used in this biotransformation, enabling access to a chiral building block with a stereochemical profile not achievable via the trifluoro route.

One-Pot Synthesis of 2-Oxo-2H-chromene-3-carboxylate Libraries

Condensation of diverse salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate—readily prepared from the acid chloride—provides a one-step, piperidine-catalyzed entry to substituted 2H-chromene-3-carboxylates [3]. The cascade relies on the CCl₃ group for both activation of the Knoevenagel step and selective chloroform elimination during cyclization [3]. Researchers synthesizing coumarin-fused libraries or chromene-based fluorescent probes should source the trichloro acid chloride as the key starting material, as the CH₃ or CF₃ analogs do not participate in this specific cyclization–elimination pathway.

Direct Acylation of Nucleophiles with the Trichloroacetoacetyl Synthon

The acid chloride form reacts directly with amines, alcohols, and stabilized enolates under mild, basic conditions to install the trichloroacetoacetyl moiety in a single step . This contrasts with the ethyl ester, which requires prior saponification and re-activation or forcing aminolysis conditions . In medicinal chemistry campaigns where the trichloromethyl group serves as a metabolically stable lipophilic anchor or as a precursor to further halogen exchange, the acid chloride offers the most convergent synthetic entry [4].

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